N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No.: 1206825-36-6
Cat. No.: VC8458542
Molecular Formula: C13H19N5
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206825-36-6 |
|---|---|
| Molecular Formula | C13H19N5 |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 |
| Standard InChI Key | XRIARWQZLGCQDM-GXSJLCMTSA-N |
| Isomeric SMILES | C[C@H]1CCNC[C@H]1N(C)C2=NC=NC3=C2C=CN3 |
| SMILES | CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3 |
| Canonical SMILES | CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system fused from pyrrole and pyrimidine rings, substituted at the 4-position by an N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)amine group . The stereochemistry of the piperidine moiety—specifically the (3R,4R) configuration—is critical for its biological activity, as it influences binding affinity to JAK enzymes . The SMILES notation \text{CC1CCNC[C@@H]1N(C)C1=C2C=CNC2=NC=N1 accurately captures its three-dimensional structure, highlighting the chiral centers at positions 3 and 4 of the piperidine ring .
Physicochemical Characteristics
Key physicochemical parameters include a topological polar surface area (TPSA) of 56.84 Ų and a calculated logP (octanol-water partition coefficient) of 1.39, suggesting moderate lipophilicity and potential blood-brain barrier permeability . The compound’s solubility is enhanced in its dihydrochloride salt form (CAS 1260590-51-9), which is commonly used in pharmaceutical formulations to improve bioavailability . Hydrogen bond donors and acceptors total 2 and 4, respectively, aligning with Lipinski’s rule of five for drug-like molecules .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.32 g/mol | |
| TPSA | 56.84 Ų | |
| logP | 1.39 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Production
Synthetic Pathways
Pharmacological Relevance
Role in Tofacitinib Synthesis
As a direct precursor to tofacitinib (CP-690,550), this intermediate undergoes further functionalization, including cyanoacetylation, to yield the final active pharmaceutical ingredient . The (3R,4R) stereochemistry is retained throughout subsequent steps, ensuring optimal interaction with the JAK3 ATP-binding pocket .
Structure-Activity Relationships (SAR)
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Piperidine Substitution: The 4-methyl group on the piperidine ring enhances metabolic stability by sterically hindering oxidative degradation .
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N-Methylation: Methylation of the amine reduces basicity, improving membrane permeability and oral bioavailability .
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Pyrrolopyrimidine Core: The planar aromatic system facilitates π-π stacking interactions with hydrophobic residues in the kinase domain .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: -NMR confirms the presence of characteristic signals for the pyrrolopyrimidine protons (δ 8.2–8.5 ppm) and piperidine methyl groups (δ 1.2–1.4 ppm) .
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Mass Spectrometry: High-resolution MS (HRMS) exhibits a molecular ion peak at m/z 245.32 ([M+H]), consistent with the molecular formula .
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